molecular formula C12H9F3N2O2S B262298 6-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

6-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

Cat. No. B262298
M. Wt: 302.27 g/mol
InChI Key: CFDDKHLKERAWBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione, commonly known as TAK-659, is a small molecule inhibitor that has been used in various scientific research applications. It belongs to the class of imidazo[1,5-c][1,3]thiazole derivatives and has been found to have potential therapeutic applications in the treatment of various diseases.

Mechanism of Action

TAK-659 acts as a selective inhibitor of the BTK (Bruton's tyrosine kinase) enzyme, which is a key component of the BCR signaling pathway. The BCR signaling pathway plays a critical role in the survival and proliferation of cancer cells. TAK-659 binds to the active site of BTK and inhibits its activity, thereby blocking the downstream signaling events and ultimately leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and suppress tumor growth in preclinical models. TAK-659 has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as rituximab and idelalisib, in combination therapy. In addition, TAK-659 has been found to have a favorable safety profile, with no significant toxicities observed in preclinical studies.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high degree of selectivity and potency, which makes it an ideal tool for studying specific signaling pathways in cancer cells. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and tissue distribution.
However, there are also some limitations associated with the use of TAK-659 in lab experiments. One of the major limitations is the potential for off-target effects, which may lead to unwanted toxicity. Another limitation is the lack of clinical data, which makes it difficult to extrapolate the preclinical findings to human patients.

Future Directions

There are several future directions for the research and development of TAK-659. One direction is to further investigate the mechanism of action of TAK-659 and its downstream signaling pathways. Another direction is to explore the potential therapeutic applications of TAK-659 in combination with other chemotherapeutic agents. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of TAK-659 in human patients. Finally, there is a need for the development of more potent and selective BTK inhibitors with improved pharmacokinetic properties.

Synthesis Methods

The synthesis of TAK-659 involves the reaction of 3-(trifluoromethyl)aniline with 2-mercapto-1H-imidazole-5-carboxylic acid under appropriate reaction conditions. The reaction results in the formation of 6-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione. The purity of TAK-659 can be enhanced by recrystallization from suitable solvents.

Scientific Research Applications

TAK-659 has been extensively used in various scientific research applications, primarily in the field of oncology. It has been found to have potential therapeutic applications in the treatment of various cancers, including lymphoma, leukemia, and solid tumors. TAK-659 has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways, including the B-cell receptor (BCR) signaling pathway, the nuclear factor-kappa B (NF-κB) pathway, and the phosphatidylinositol 3-kinase (PI3K) pathway.

properties

Product Name

6-[3-(trifluoromethyl)phenyl]-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

Molecular Formula

C12H9F3N2O2S

Molecular Weight

302.27 g/mol

IUPAC Name

6-[3-(trifluoromethyl)phenyl]-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione

InChI

InChI=1S/C12H9F3N2O2S/c13-12(14,15)7-2-1-3-8(4-7)17-10(18)9-5-20-6-16(9)11(17)19/h1-4,9H,5-6H2

InChI Key

CFDDKHLKERAWBR-UHFFFAOYSA-N

SMILES

C1C2C(=O)N(C(=O)N2CS1)C3=CC=CC(=C3)C(F)(F)F

Canonical SMILES

C1C2C(=O)N(C(=O)N2CS1)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.